molecular formula C6H11BrO2 B143388 tert-Butyl bromoacetate CAS No. 5292-43-3

tert-Butyl bromoacetate

Cat. No. B143388
CAS RN: 5292-43-3
M. Wt: 195.05 g/mol
InChI Key: BNWCETAHAJSBFG-UHFFFAOYSA-N
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Description

tert-Butyl bromoacetate is a chemical compound that is used in various organic synthesis processes. It is known for its role as an esterifying agent and is involved in the synthesis of a wide range of chemical compounds, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of tert-butyl bromoacetate involves its use as a reagent in the preparation of other chemical compounds. For instance, it is used in the alkylation of trimethylsilylcyclopentadienide anion, where it exhibits a unique steric effect that leads to the elimination of the trimethylsilyl group . Additionally, tert-butyl bromoacetate is utilized in the facile synthesis of N-protected amino acid tert-butyl esters, providing a simple and efficient method for preparing these compounds without racemization .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of tert-butyl bromoacetate, they do discuss the structures of related compounds. For example, the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid is described, and the resulting compound is characterized by IR spectroscopy and X-ray diffraction analysis . These techniques could similarly be applied to study the molecular structure of tert-butyl bromoacetate.

Chemical Reactions Analysis

tert-Butyl bromoacetate is involved in various chemical reactions. It is used in the synthesis of pyrrole-3-carboxylic acids via a one-step continuous flow synthesis, where it is converted from tert-butyl acetoacetates . It also plays a role in the conversion of tert-butyl protecting groups to acetyl protecting groups for thiols, showcasing its versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl bromoacetate are not directly discussed in the provided papers. However, the papers do mention the properties of related compounds and their synthesis processes. For example, the physicochemical properties of drug analogues with tert-butyl groups are evaluated, highlighting the impact of the tert-butyl group on lipophilicity and metabolic stability . These properties are relevant to tert-butyl bromoacetate as well, given its tert-butyl moiety.

Case Studies

Several case studies are mentioned in the context of tert-butyl bromoacetate's applications. For instance, its use in the synthesis of pyrrole-3-carbox

Scientific Research Applications

Synthesis Methods

  • Synthesis Using Bromoacetic Acid and Isobutene: tert-Butyl bromoacetate ester was synthesized using bromoacetic acid and isobutylene, with Amberlyst 15 as a catalyst and tert-butanol as a modifier. The optimal process included dichloromethane as a solvent, a reaction time of 6 hours, and a temperature of 10°C, achieving a 94.2% yield (Yuan, 2013).
  • Alternative Synthesis Method: Another method involves preparing 2-bromoacetyl chloride from bromoacetic acid and thionyl chloride, followed by reacting it with tert-butanol at room temperature. This process used sodium tripolyphosphate as a catalyst and chloroform as a solvent, yielding 93.6% (Fangfang, 2008).

Chemical Reactions and Applications

  • Trialkylation of Cyclen: Cyclen was trialkylated using tert-butyl bromoacetate, producing 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tri-tert-butyl ester, a compound of interest in bifunctional chelate synthesis (Moore, 2008).
  • Reformatsky Reaction for β-Amino Esters: The Reformatsky reagents derived from ethyl bromoacetate and tert-butyl bromoacetate were used to add to N-tert-butanesulfinyl aldimines and ketimines, showing high yield and good diastereoselectivity (Brinner, Doughan, & Poon, 2009).
  • Determination of Amines in Fishery Products: tert-Butyl bromoacetate was used in a chromatographic method for determining trimethylamine, dimethylamine, and methylamine in fishery products, showing robust and specific results (Baliño-Zuazo & Barranco, 2016).
  • Enantioselective Synthesis in Amino Acids: The compound was used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, employing electrophilic attack strategies (Arvanitis et al., 1998).
  • Synthesis of Peptidomimetics: A constrained diketopiperazine, a scaffold for peptidomimetic synthesis, was prepared using tert-butyl bromoacetate, with applications in synthesizing new Arg-Gly-Asp sequence mimetics (Pons et al., 1998).

Future Directions

Tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also used as a building block for substituted t-butyl acetates .

properties

IUPAC Name

tert-butyl 2-bromoacetate
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InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BNWCETAHAJSBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2063763
Record name Acetic acid, bromo-, 1,1-dimethylethyl ester
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Molecular Weight

195.05 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name tert-Butyl bromoacetate
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Product Name

tert-Butyl bromoacetate

CAS RN

5292-43-3
Record name tert-Butyl bromoacetate
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Record name Acetic acid, 2-bromo-, 1,1-dimethylethyl ester
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Record name Acetic acid, bromo-, 1,1-dimethylethyl ester
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Record name tert-butyl bromoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,060
Citations
F Schweizer, T Inazu - Organic Letters, 2001 - ACS Publications
… Surprisingly, we found that the enolate of tert-butyl bromoacetate (4 equiv) generated from lithium bis(trimethylsilyl)amide [(CH 3 ) 3 Si] 2 NLi in THF at −78 C reacted with the lactone 3 …
Number of citations: 28 pubs.acs.org
F Cavelier, M Rolland, J Verducci - Organic preparations and …, 1994 - Taylor & Francis
… Other approaches from terf-hutyl chforoacetate and sodium azides or tert-butyl bromoacetate … by reaction of the readily available tert-butyl bromoacetate with a large excess of ammonia. …
Number of citations: 7 www.tandfonline.com
E Carceller, T Massó, F Serratosa, J Vilarrasa - Chemistry Letters, 1982 - journal.csj.jp
ALKYLATION OF TRIMETHYLSILYLCYCLOPENTADIENIDE ANION WITH tert-BUTYL BROMOACETATE. A DESILYLATION REACTION ASSISTED BY A REMOTE S … ANION …
Number of citations: 2 www.journal.csj.jp
C Dupuy, R Viguier, A Dupraz - Synthetic Communications, 2001 - Taylor & Francis
… These two compounds are formed exclusively from tert-butyl bromoacetate. The tert-butyl fumarate formation results from the acidic methylene group of tert-butyl bromoacetate: a self-condensation …
Number of citations: 6 www.tandfonline.com
H Ohkura, M Handa, T Katagiri… - The Journal of Organic …, 2002 - ACS Publications
… α-tert-Butylthio tert-butyl ester 9 16 was prepared by the triethylamine-catalyzed reaction of tert-butyl bromoacetate with tert-butyl mercaptan. …
Number of citations: 28 pubs.acs.org
S Le Coz, A Mann, CG Wermuth - Synthetic Communications, 1989 - Taylor & Francis
… After proton abstraction with n-BuLi at -78O, alkylation with tert-butyl bromoacetate takes place smoothly to yield the fully protected amino acids 3a-c. Interestingly only monoalkylation of …
Number of citations: 1 www.tandfonline.com
DA Moore - Organic Syntheses, 2003 - Wiley Online Library
Abstract Cyclen Sodium acetate trihydrate Tert‐Butyl bromoacetate 1, 4, 7, 10‐Tetraazacyclododecane‐1, 4, 7‐triacetic acid, tri‐tert‐butyl ester
Number of citations: 30 onlinelibrary.wiley.com
SM Ivanov - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
… Reactions of compounds 3a,b with excess tert-butyl bromoacetate afforded the respective N(2), C(5)O bis-alkylated products 4a,b, which were isolated in good yields as yellow liquids (…
Number of citations: 2 onlinelibrary.wiley.com
T Nishimura, S Inoue-Ando, Y Sato - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… However, reaction with 1 -1ithioethyl phenyl sulfone 11 gave E - (trialkylgermyl) ketones 12, and with the lithium enolate of tert-butyl bromoacetate 14 gave (tria1kylgermyl)oxiranes 15 …
Number of citations: 1 pubs.rsc.org
KH Altmann, CS Chiesi, C García-Echeverría - Bioorganic & Medicinal …, 1997 - Elsevier
… Key steps in the syntheses are the alkylation of serinol I and homoserinol 18 with tert-butyl bromoacetate or tert-butyl bromopropionate under phase transfer conditions and the …
Number of citations: 38 www.sciencedirect.com

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